molecular formula C12H14BrNO B179938 1-Benzyl-3-bromopiperidin-4-one CAS No. 104860-16-4

1-Benzyl-3-bromopiperidin-4-one

Cat. No.: B179938
CAS No.: 104860-16-4
M. Wt: 268.15 g/mol
InChI Key: WYAPDFWEFUDKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-bromopiperidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-bromopiperidin-4-one has shown promise as a pharmacological agent, particularly in the context of developing new therapeutic compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

1.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the piperidine scaffold, including this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that modifications to the benzyl group can lead to improved activity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

CompoundCancer Cell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dA-5492.93 ± 0.47

1.2. Inhibition of Enzymatic Activity

Another notable application is in the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. Compounds derived from this compound have been evaluated for their inhibitory effects on MAGL, with some derivatives exhibiting potent activity, which may contribute to their therapeutic potential in treating conditions like neuropathic pain .

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry due to its reactivity and ability to undergo various transformations.

2.1. Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex structures through reactions such as:

  • Wittig Reaction : This method allows for the introduction of double bonds into the molecule.
  • Darzens Condensation : Used to create α-halo esters that can be further transformed into other functional groups.

These synthetic routes enable chemists to create libraries of compounds that can be screened for biological activity.

3.1. Case Study: Development of MAGL Inhibitors

A specific case study published in the European Journal of Medicinal Chemistry explored the synthesis of new derivatives based on the piperidine structure, including those derived from this compound. The study focused on their inhibitory effects on MAGL and assessed their potential for treating central neuropathic pain conditions such as multiple sclerosis .

3.2. Case Study: Anticancer Screening

In another research effort, derivatives of this compound were screened against various cancer cell lines, revealing promising results in terms of both anticancer activity and selectivity towards cancerous cells over normal cells . The study emphasized structure-activity relationships (SAR) that inform future drug design efforts.

Properties

IUPAC Name

1-benzyl-3-bromopiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPDFWEFUDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546489
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104860-16-4
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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